(5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-(3-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 3-chlorophenyl group at position 3 and a 4-hydroxy-3-methoxybenzylidene moiety at position 3. The Z-configuration of the benzylidene group is critical for maintaining planar molecular geometry, which enhances intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)19(17(23)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILPRHBEBRBJC-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Activity
a. (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound IV, Shahwar et al., 2009c)
- Structural Differences: The target compound replaces the phenyl group at position 3 with a 3-chlorophenyl group.
- Crystallography : Both compounds exhibit planar heterocyclic and aromatic rings, but the 3-chlorophenyl substitution may alter crystal packing due to steric and electronic effects, as seen in analogous structures .
b. (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II, Shahwar et al., 2009a)
- Substituent Position : The 2-hydroxybenzylidene group in Compound II forms intramolecular hydrogen bonds (O–H⋯S), stabilizing the Z-configuration. In contrast, the 4-hydroxy-3-methoxy group in the target compound enables intermolecular hydrogen bonding (O–H⋯O and O–H⋯S), influencing solubility and crystal stability .
- Biological Activity : Hydroxy and methoxy groups are associated with enhanced antimicrobial activity, as demonstrated in rhodanine derivatives with similar substitutions .
c. (5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one ()
- Substituent Comparison: The 2,5-dimethoxybenzylidene group lacks a hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound’s 4-hydroxy-3-methoxy substituent.
Crystallographic and Supramolecular Features
- Hydrogen-Bonding Patterns : The target compound’s hydroxyl and methoxy groups likely form R₂²(7) and R₂²(10) hydrogen-bonded rings, as observed in structurally similar rhodanine hemisolvates (). These interactions stabilize dimeric or layered crystal structures .
- Solvent Effects: Methanol solvates (e.g., ) exhibit stronger O–H⋯O bonds compared to dimethylsulfoxide (DMSO) solvates, which rely on S=O⋯H interactions. This difference impacts solubility and crystallization conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
